What is the chemical structure of 17-Dihydroequilin 3-sulfate?
What is the chemical structure of 17-Dihydroequilin 3-sulfate?
An In-Depth Technical Guide to 17-Dihydroequilin 3-Sulfate: Structure, Synthesis, and Analysis
Introduction
17-Dihydroequilin 3-sulfate is a sulfated steroid and a significant component of conjugated equine estrogens (CEEs), a complex mixture of estrogenic compounds derived from the urine of pregnant mares.[1][2] The most well-known CEE preparation is Premarin, which has been a cornerstone of menopausal hormone therapy for decades.[1][3] While estrone sulfate is the most abundant component, 17-dihydroequilin 3-sulfate and its isomers play a crucial role in the overall pharmacological profile of CEEs.[1] This guide provides a detailed technical examination of the chemical structure, synthesis, metabolic pathways, and analytical methodologies pertinent to 17-Dihydroequilin 3-sulfate, tailored for researchers and professionals in drug development and steroid biochemistry. The molecule exists as two primary stereoisomers, 17α-dihydroequilin 3-sulfate and 17β-dihydroequilin 3-sulfate, which differ in the spatial orientation of the hydroxyl group at the C17 position and exhibit distinct biological activities.[2][3]
Chemical Structure and Physicochemical Properties
The foundational structure of 17-Dihydroequilin 3-sulfate is the estra-1,3,5(10),7-tetraene steroid nucleus. This defines it as an equine estrogen, distinguished by the double bond between C7 and C8 in the B-ring of the steroid.
-
Core Steroid Nucleus : The molecule is built on a C18 steroid framework, characterized by four fused rings (A, B, C, and D). The A ring is aromatic, a hallmark of estrogens. The unique feature of the equilin family is the additional unsaturation in the B-ring, creating a tetraene system.
-
Functional Groups :
-
Sulfate Ester (C3) : A sulfate group is conjugated to the hydroxyl group at the C3 position of the aromatic A-ring. This sulfation significantly increases the water solubility of the steroid, facilitating its circulation in the bloodstream and representing a major form in which these estrogens are found in vivo.[][5]
-
Hydroxyl Group (C17) : A hydroxyl group is present at the C17 position on the D-ring. The reduction of the 17-keto group of equilin results in this hydroxyl group.
-
-
Stereochemistry at C17 : The orientation of the C17 hydroxyl group determines the stereoisomer:
-
17α-Dihydroequilin 3-sulfate : The hydroxyl group is oriented below the plane of the D-ring (an alpha configuration). This isomer is a significant constituent of CEEs.[2]
-
17β-Dihydroequilin 3-sulfate : The hydroxyl group projects above the plane of the D-ring (a beta configuration). 17β-dihydroequilin is noted to be a more potent estrogen than its parent compound, equilin.[1][3]
-
Physicochemical Data Summary
The properties of the two main isomers are summarized below.
| Property | 17α-Dihydroequilin 3-sulfate (Sodium Salt) | 17β-Dihydroequilin 3-sulfate |
| Synonyms | (17α)-Estra-1,3,5(10),7-tetraene-3,17-diol 3-(Hydrogen Sulfate) Sodium Salt | Estra-1,3,5(10),7-tetraene-3,17-diol sulfate |
| CAS Number | 56050-05-6[6] | Not specified; parent compound 17β-dihydroequilin is 85099-35-6 |
| Molecular Formula | C₁₈H₂₁NaO₅S[6] | C₁₈H₂₂O₅S[] |
| Molecular Weight | 372.41 g/mol [6] | 350.44 g/mol [] |
| Appearance | White Solid[] | White Solid[] |
Biosynthesis and Chemical Synthesis
Metabolic Pathways and Biosynthesis
17-Dihydroequilin 3-sulfate is not synthesized de novo in humans but is a metabolite of equilin, a primary component of CEEs.[] In the body, equilin undergoes extensive metabolism.
-
Absorption and Hydrolysis : When administered orally, a portion of equilin sulfate can be absorbed intact, while another portion is hydrolyzed by gut sulfatases to unconjugated equilin.[5]
-
Reduction : The unconjugated equilin is then absorbed and can be metabolized by 17β-hydroxysteroid dehydrogenases (17β-HSDs) in various tissues to form 17α-dihydroequilin and 17β-dihydroequilin.[1]
-
Sulfation : These reduced forms are then readily sulfated, primarily in the liver, by sulfotransferase enzymes (SULTs) such as SULT1E1 and SULT2A1, to form 17α-dihydroequilin 3-sulfate and 17β-dihydroequilin 3-sulfate.[7][8] This sulfated form is the primary circulating metabolite.[]
The metabolic conversion pathway is illustrated below.
Caption: Metabolic conversion of Equilin Sulfate.
Chemical Synthesis Protocol
The synthesis of radiolabeled 17β-dihydroequilin 3-sulfate for pharmacokinetic studies provides a reliable template for its chemical preparation.[3] The process is a two-step reaction starting from equilin.
Objective : To synthesize 17β-Dihydroequilin 3-sulfate from Equilin.
Pillar of Trustworthiness : This protocol relies on a stereospecific reduction, ensuring that the desired 17β isomer is the exclusive product, which is critical for studying its specific biological effects without confounding results from the 17α isomer.
Step-by-Step Methodology :
-
Step 1: Sulfation of Equilin
-
Rationale : The first step is to add the sulfate group at the C3 position. This is achieved using a potent sulfating agent in a suitable solvent system.
-
Reagents : Equilin, Pyridine-chlorosulfonic acid mixture.
-
Procedure :
-
Dissolve equilin in anhydrous pyridine.
-
Slowly add a pre-prepared mixture of chlorosulfonic acid and pyridine to the equilin solution under controlled temperature conditions (e.g., 0°C) to manage the exothermic reaction.
-
Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with water or ice.
-
Extract the resulting equilin sulfate and purify using column chromatography. This step yields equilin 3-sulfate in high yields.[3]
-
-
-
Step 2: Stereospecific Reduction to 17β-Dihydroequilin 3-sulfate
-
Rationale : The 17-keto group of equilin sulfate is reduced to a hydroxyl group. The choice of reducing agent is critical for stereospecificity. Sodium borohydride is selected as it stereospecifically yields the 17β-hydroxy product.[3]
-
Reagents : Equilin 3-sulfate, Sodium Borohydride (NaBH₄), suitable solvent (e.g., methanol or ethanol).
-
Procedure :
-
Dissolve the purified equilin 3-sulfate in the chosen solvent.
-
Add sodium borohydride portion-wise to the solution at a controlled temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC or HPLC).
-
Neutralize any excess NaBH₄ with a weak acid (e.g., acetic acid).
-
Isolate the final product, 17β-dihydroequilin 3-sulfate, through extraction and purify via recrystallization or chromatography. The reduction is reported to be highly stereospecific, with no 17α-reduced products formed.[3]
-
-
Biological and Pharmacological Significance
The components of CEEs, including 17-dihydroequilin 3-sulfate, exert selective estrogenic activities that are tissue-dependent.[]
-
Estrogenic Potency : 17β-dihydroequilin is a highly potent estrogen, reported to be approximately eight times more potent as a uterotropic agent than equilin sulfate.[3] This highlights the importance of the metabolic reduction of equilin.
-
Selective Estrogen Receptor Modulation : Studies suggest that compounds like 17α-dihydroequilin sulfate may act as selective estrogen receptor modulators (SERMs). They exhibit antioxidant activity without significant proliferative effects on uterine or breast tissues, a desirable profile for minimizing the risks associated with hormone therapy.[]
-
Effects on Endocrine Markers : Clinical studies on postmenopausal women have shown that 17α-dihydroequilin sulfate has independent biologic effects. For instance, while estrone sulfate (E1S) increases sex hormone-binding globulin (SHBG), 17α-dihydroequilin sulfate alone tends to reduce SHBG levels.[9] However, in combination with E1S, it can lead to a significant increase in SHBG, suggesting a complex interplay between the CEE components.[9]
-
Bone Metabolism : All CEE components, including 17-dihydroequilin sulfate, contribute to a decrease in bone resorption markers. It may act synergistically with other estrogens in CEEs to protect against osteoporosis.[9]
-
Cardiovascular Effects : Some components of CEEs, including 17α-dihydroequilin sulfate, have been investigated for cardiovascular protection.[] They have been shown to improve insulin action in vivo and possess antioxidant properties that may contribute to these benefits.[][10]
Analytical Methodologies
The accurate quantification of 17-Dihydroequilin 3-sulfate in biological matrices is essential for pharmacokinetic and metabolic studies. Due to its structural similarity to other endogenous and exogenous estrogens, a highly selective and sensitive method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11]
Protocol: Quantification in Human Plasma via SPE and LC-MS/MS
Objective : To isolate and quantify 17-Dihydroequilin 3-sulfate from human plasma.
Pillar of Expertise : This workflow integrates Solid-Phase Extraction (SPE) for sample cleanup and concentration with the specificity of LC-MS/MS. The choice of SPE sorbent and LC column is critical for separating the target analyte from a complex matrix containing proteins, lipids, and other steroid conjugates.
Step-by-Step Methodology :
-
Sample Preparation and Internal Standard Spiking :
-
Thaw plasma samples at room temperature.
-
Spike a known amount of a suitable internal standard (e.g., deuterated 17β-Dihydroequilin 3-sulfate-d4) into each plasma sample.[12]
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE) :
-
Rationale : To remove interfering substances and concentrate the analyte. A mixed-mode or polymer-based sorbent is often effective for steroids.
-
Procedure :
-
Conditioning : Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Loading : Load the pre-treated plasma sample onto the cartridge.
-
Washing : Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove salts and polar interferences.
-
Elution : Elute the analyte and internal standard with a stronger organic solvent, such as methanol or acetonitrile.
-
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial LC mobile phase (e.g., 80:20 water:acetonitrile).[11] This step ensures compatibility with the LC system and concentrates the sample.
-
-
LC-MS/MS Analysis :
-
Rationale : The chromatographic separation resolves the analyte from isomers and other matrix components before detection by the mass spectrometer, which provides highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
-
System : A UHPLC system coupled to a triple quadrupole mass spectrometer.[11]
-
LC Parameters :
-
MS/MS Parameters :
-
Ionization : Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example, for a related compound like 17β-estradiol-3-sulfate, the transition might be m/z 351.1 → 271.2.[11] A similar transition would be optimized for 17-dihydroequilin 3-sulfate.
-
-
Caption: Workflow for analysis of 17-Dihydroequilin 3-sulfate.
Conclusion
17-Dihydroequilin 3-sulfate, in both its 17α and 17β forms, is a structurally unique and pharmacologically active equine estrogen. Its identity is defined by the tetra-unsaturated steroid nucleus and the critical sulfate and hydroxyl functional groups. As a key metabolite of equilin, its formation is a crucial step in the bioactivation pathway of conjugated equine estrogens. The distinct biological profiles of its stereoisomers underscore the necessity for stereospecific synthesis and highly selective analytical methods like LC-MS/MS for its study. A thorough understanding of its chemistry and pharmacology is vital for drug development professionals working to refine hormone therapies and harness the potential benefits of its selective estrogenic activities.
References
-
S. S. K. Sze, B. R. Bhavnani. (1986). Synthesis of [2,4‐3H] 17β‐dihydroequilin sulfate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Chemsrc. (2026). 17β-Dihydroequilin 3-sulfate-2,4,16,16-d4 sodium. [Link]
-
National Center for Biotechnology Information. (n.d.). 17beta-estradiol sulfate. PubChem Compound Database. [Link]
-
Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. [Link]
-
Wikipedia. (2023). 17α-Dihydroequilin. [Link]
-
Axios Research. (n.d.). 17-Dihydroequilin sulfate. [Link]
-
Hubbard, J. A., et al. (2021). 17α-Ethinyl estradiol-3-sulfate increases survival and hemodynamic functioning in a large animal model of combined traumatic brain injury and hemorrhagic shock: a randomized control trial. Journal of Neuroinflammation. [Link]
-
Sulistiyani, et al. (1995). Effect of 17 alpha-dihydroequilin sulfate, a conjugated equine estrogen, and ethynylestradiol on atherosclerosis in cholesterol-fed rabbits. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Gilep, A. A., et al. (2024). The Multienzyme Complex Nature of Dehydroepiandrosterone Sulfate Biosynthesis. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (2024). Tibolone. [Link]
-
Casson, P. R., et al. (1997). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility. [Link]
-
Wikipedia. (2024). Dehydroepiandrosterone. [Link]
-
Bhavnani, B. R., & Woolever, C. A. (1991). Metabolism of [3H]equilin-[35S]sulfate and [3H]equilin sulfate after oral and intravenous administration in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Pop, A., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules. [Link]
-
Bhavnani, B. R., et al. (2002). Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions. Steroids. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 17α-Dihydroequilin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. Metabolism of [3H]equilin-[35S]sulfate and [3H]equilin sulfate after oral and intravenous administration in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Tibolone - Wikipedia [en.wikipedia.org]
- 8. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 9. Biologic effects of 17 alpha-dihydroequilin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 17 alpha-dihydroequilin sulfate, a conjugated equine estrogen, and ethynylestradiol on atherosclerosis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. CAS#:352431-51-7 | 17β-Dihydroequilin 3-sulfate-2,4,16,16-d4 sodium | Chemsrc [chemsrc.com]
